

Application of Statistical Morphometrics to Ceratite Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceratite*

Cat. No.: *B1168921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratites, an extinct order of ammonoid cephalopods, are crucial index fossils for the Triassic period. Their intricate suture lines, the boundary between the chamber walls and the inner shell wall, exhibit significant morphological variation that is valuable for taxonomic classification, phylogenetic analysis, and understanding evolutionary trends. Statistical morphometrics provides a suite of quantitative techniques to analyze this shape variation with a high degree of precision and objectivity. This document outlines the application of these methods to **Ceratite** populations, offering detailed protocols for data acquisition and analysis.

The defining characteristic of a ceratitic suture is the combination of smooth, unfolded saddles and frilled, serrated lobes.^{[1][2]} This pattern distinguishes them from goniatic sutures (unfolded saddles and lobes) and ammonitic sutures (folded saddles and lobes).^{[2][3]} The complexity of these sutures has been a long-standing subject of research, with various indices developed to quantify their geometric properties.^[4]

Key Morphometric Techniques

Several statistical morphometric techniques are particularly well-suited for the analysis of **Ceratite** morphology, primarily focusing on the intricate suture patterns and shell geometry.

These methods allow for the quantification of shape variation, which can then be used to explore evolutionary patterns, classify specimens, and understand functional morphology.

Eigenshape Analysis

Eigenshape analysis is a powerful tool for characterizing the overall shape of complex outlines, such as ammonoid sutures.^{[5][6]} This method captures the shape information as a series of x and y coordinates and then uses principal component analysis to identify the major axes of shape variation within a population.^{[5][6]} Studies have successfully applied this technique to a wide range of ammonoids, including Triassic ceratitids, revealing significant patterns of morphological variation among different taxa.^{[5][6]}

Geometric Morphometrics

Landmark-based geometric morphometrics focuses on the analysis of shape based on the coordinates of discrete anatomical landmarks.^{[7][8]} This approach allows for the separation of size and shape components of morphological variation and provides intuitive visualizations of shape change. In **Ceratites**, this technique can be applied to the overall shell shape, whorl cross-sections, and specific landmark points on the suture line to study ontogenetic changes and intraspecific variation.^{[7][8]}

Fourier and Wavelet Analysis

For highly complex and repetitive structures like the serrations on **Ceratite** lobes, Fourier and wavelet analysis offer methods to quantify the frequency and amplitude of these features. While traditional Fourier analysis has faced challenges with the complexity of ammonoid sutures, newer approaches like the windowed short-time Fourier transform (STFT) have shown promise.^[9] Wavelet analysis provides an alternative that can describe the form of suture lines by decomposing the shape into different frequency components at various locations.^[4]

Data Presentation

The application of the aforementioned morphometric techniques generates quantitative data that can be summarized to compare different **Ceratite** populations or species. Below are examples of how such data can be structured.

Table 1: Summary of Eigenshape Analysis Results for Ceratite Suture Morphology

Species	Number of Specimens	Mean First Eigenshape Score	Standard Deviation (ES1)	Mean Second Eigenshape Score	Standard Deviation (ES2)
Ceratites nodosus	35	0.85	0.12	0.21	0.08
Ceratites robustus	28	-0.42	0.15	0.35	0.09
Ceratites spinosus	42	0.15	0.10	-0.55	0.11

Note: Eigenshape scores represent the position of each specimen along the principal axes of shape variation. This table is a hypothetical representation of results.

Table 2: Principal Component Analysis of Geometric Morphometric Data of Ceratite Shell Shape

Principal Component	Eigenvalue	Percentage of Variance Explained	Cumulative Percentage
PC1	5.67	47.25	47.25
PC2	2.89	24.08	71.33
PC3	1.45	12.08	83.41
PC4	0.98	8.17	91.58

Note: This table illustrates how Principal Component Analysis (PCA) breaks down the total shape variation into different components, allowing researchers to focus on the most significant axes of variation. This table is a hypothetical representation of results.

Experimental Protocols

The following protocols provide detailed methodologies for conducting statistical morphometric analyses on **Ceratite** populations.

Protocol 1: Eigenshape Analysis of Ceratite Sutures

Objective: To quantify and compare the suture shape of different **Ceratite** species.

Materials:

- **Ceratite** fossil specimens with well-preserved suture lines.
- Digital camera with a macro lens or a flatbed scanner.
- Image editing software (e.g., GIMP, Adobe Photoshop).
- Digitizing software (e.g., tpsDig2, ImageJ).
- Statistical software with PCA capabilities (e.g., R, PAST, MorphoJ).

Methodology:

- Image Acquisition:
 - Photograph or scan the lateral view of each **Ceratite** specimen. Ensure the plane of the suture line is parallel to the imaging sensor to minimize distortion.
 - Include a scale bar in each image for calibration.
- Suture Tracing and Digitization:
 - Open the image in an image editing software.
 - Carefully trace the external suture line of one complete whorl.
 - Save the traced suture as a high-resolution binary image (black and white).
- Coordinate Data Extraction:
 - Import the binary image into a digitizing software.

- Place the suture in a standardized x-y coordinate system. A common method is to align the ventral and umbilical extremes of the suture on the x-axis.[5][6]
- Digitize a series of equally spaced points along the traced suture line to capture its shape as x and y coordinates. The number of points should be consistent across all specimens.

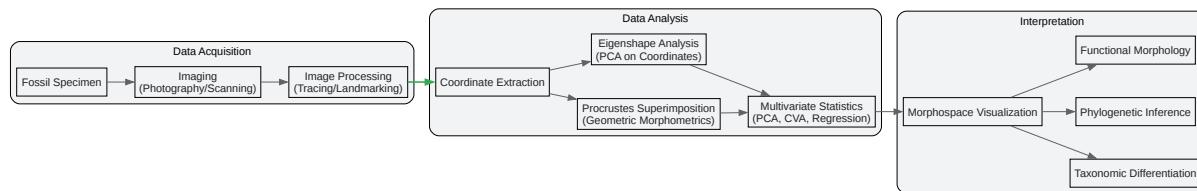
- Data Normalization:
 - Translate, rotate, and scale the coordinate data for each specimen to a standard size to remove variation due to position, orientation, and size.
- Eigenshape Analysis:
 - Import the normalized coordinate data into a statistical software package.
 - Perform a Principal Component Analysis (PCA) on the covariance matrix of the coordinate data.
 - The resulting principal components (eigenshapes) represent the major axes of shape variation.
 - Plot the scores of the first few principal components to visualize the morphospace occupied by the different species.

Protocol 2: Landmark-Based Geometric Morphometrics of Ceratite Shells

Objective: To analyze the variation in shell shape among different **Ceratite** populations.

Materials:

- **Ceratite** fossil specimens.
- Digital camera and setup for consistent specimen orientation.
- Digitizing software (e.g., tpsDig2).
- Geometric morphometrics software (e.g., MorphoJ, geomorph package in R).


Methodology:

- Landmark Definition:
 - Define a set of homologous landmarks that can be reliably identified on all specimens. For a **Ceratite** shell in lateral view, these could include the umbilical point, the point of maximum whorl height, and points along the aperture.
- Image Acquisition:
 - Photograph each specimen in a standardized orientation (e.g., lateral view). Include a scale bar.
- Landmark Digitization:
 - Open the images in a digitizing software.
 - Place the defined landmarks on each specimen image, creating a set of 2D coordinates for each.
- Procrustes Superimposition:
 - Import the landmark coordinate data into a geometric morphometrics software.
 - Perform a Generalized Procrustes Analysis (GPA). This process aligns the landmark configurations of all specimens by translating, scaling, and rotating them to minimize the distances between corresponding landmarks. The resulting Procrustes coordinates represent the shape of each specimen.
- Statistical Analysis:
 - Use the Procrustes coordinates for further statistical analyses, such as:
 - Principal Component Analysis (PCA): To explore the main axes of shape variation.
 - Canonical Variate Analysis (CVA): To test for shape differences between predefined groups (e.g., species, populations from different localities).

- Regression Analysis: To investigate the relationship between shape and other variables (e.g., size, age).

Mandatory Visualization

Diagram 1: General Workflow for Statistical Morphometric Analysis of Ceratites

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the statistical morphometric analysis of **Ceratite** fossils.

Diagram 2: Logical Relationship of Ammonoid Suture Types

```
digraph "Suture Types" { graph [fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
```

Ammonoidea [label="Ammonoidea", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Goniatictic [label="Goniatictic\n(Unfolded Saddles & Lobes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ceratictic [label="Ceratictic\n(Unfolded Saddles, Folded Lobes)", fillcolor="#FBBC05", fontcolor="#202124"]; Ammonitic [label="Ammonitic\n(Folded Saddles & Lobes)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ammonoidea -> Goniatictic [label="Evolved to"]; Goniatictic -> Ceratictic [label="Evolved to"]; Ceratictic -> Ammonitic [label="Evolved to"];

{rank=same; Goniatictic; Ceratictic; Ammonitic; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Catalogue of Organisms: The Age of the Ceratites [coo.fieldofscience.com]
- 2. digitalatlasofancientlife.org [digitalatlasofancientlife.org]
- 3. Buoyancy control in ammonoid cephalopods refined by complex internal shell architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wavelet analysis of sutures [palaeo-electronica.org]
- 5. scup.com [scup.com]
- 6. researchgate.net [researchgate.net]
- 7. Geometric morphometric analysis of morphologic disparity, intraspecific variation and ontogenetic allometry of beyrichitine ammonoids | PLOS One [journals.plos.org]
- 8. Geometric morphometric analysis of morphologic disparity, intraspecific variation and ontogenetic allometry of beyrichitine ammonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New approaches to fourier analysis of ammonoid sutures and other complex, open curves | Paleobiology | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Application of Statistical Morphometrics to Ceratite Populations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168921#application-of-statistical-morphometrics-to-ceratite-populations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com